2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(triazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(14-5-6-17-15-3-4-16-17)8-10-1-2-11-12(7-10)20-9-19-11/h1-4,7H,5-6,8-9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREHRAJYMBXIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Acetamide Group: This step involves the reaction of the benzodioxole derivative with acetic anhydride or acetyl chloride.
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling of the Two Fragments: The final step involves coupling the benzodioxole-acetamide fragment with the triazole-ethyl fragment under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide can undergo various types of chemical reactions:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole structures can exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. In vitro studies have shown that it can inhibit the growth of pathogens by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
The triazole moiety has been linked to anticancer activity due to its ability to inhibit angiogenesis and induce apoptosis in cancer cells. Preliminary studies suggest that 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide may enhance the efficacy of existing chemotherapeutic agents by acting synergistically to reduce tumor growth.
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of benzodioxole derivatives. The compound may offer protective benefits against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and functional distinctions between the target compound and related derivatives:
Key Observations:
Benzimidazole derivatives (e.g., Compound 28) are linked to anticancer and antimicrobial activities due to their planar aromatic systems .
Pharmacological Profiles: Compound 28 exhibits IDO1 inhibition, a target in immunomodulation, while Egalognastat targets O-GlcNAcase, an enzyme involved in post-translational protein modification . The chloroacetamide derivative lacks reported activity but demonstrates crystallographic utility for structural validation.
Synthetic Strategies :
- Amide bond formation via acid chloride/amine reactions is common (e.g., ), but purification methods vary (e.g., column chromatography in Compound 28 ).
- Crystallography (SHELX software ) remains critical for confirming molecular configurations, as seen in .
Pharmacological and Physicochemical Properties
- Solubility : The triazole group in the target compound may improve aqueous solubility compared to benzimidazole or thiadiazole analogs, which are often more lipophilic .
- Metabolic Stability: The 1,3-benzodioxole ring is known to resist oxidative metabolism, a feature shared across all listed compounds .
- Bioavailability : Structural complexity (e.g., piperazine in Egalognastat ) could reduce oral bioavailability compared to simpler analogs like the target compound.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a novel derivative that combines the pharmacophoric elements of benzodioxole and triazole. Both structural motifs are associated with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its potential therapeutic applications based on diverse research findings.
Structural Overview
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 286.28 g/mol
- SMILES Representation :
O=C(Cc1ccc2c(c1)OCOc2)NCCN=N
Anticancer Activity
Research has indicated that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, studies on related benzodioxole derivatives have shown their effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) and glioma (C6) cells.
A notable study synthesized several benzodioxole derivatives and evaluated their cytotoxic effects. The most effective compounds demonstrated:
- Inhibition of DNA synthesis
- Induction of apoptosis
- Altered mitochondrial membrane potential
These findings suggest that the incorporation of the benzodioxole structure enhances anticancer activity through mechanisms involving apoptosis and mitochondrial dysfunction .
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial properties. The incorporation of a triazole ring in this compound may confer similar benefits. Research has shown that triazoles exhibit:
- Antifungal activity : Particularly against strains resistant to conventional treatments.
- Antibacterial effects : Several studies have reported that triazole derivatives can inhibit bacterial growth effectively.
The biological activity of triazoles is often attributed to their ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in bacterial metabolism .
Anti-inflammatory Effects
Compounds featuring benzodioxole structures have also been linked to anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies suggest that the compound may interact with specific targets involved in cancer progression and microbial resistance. For instance:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives and triazole-containing precursors. Key steps include:
- Step 1 : Activation of the acetamide group via chloroacetyl chloride in dioxane with triethylamine as a base (20–25°C) .
- Step 2 : Thioether or sulfanyl group formation under controlled pH and temperature to avoid side reactions .
- Step 3 : Purification via recrystallization (ethanol-DMF mixtures) or column chromatography .
- Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm benzodioxole (δ 6.7–7.1 ppm) and triazole (δ 7.8–8.2 ppm) protons .
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (expected m/z ~380–420 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution (MIC against Gram-positive/negative strains) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Q. How stable is this compound under standard laboratory storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>150°C typical for benzodioxoles) .
- Photostability : UV-Vis monitoring under light exposure (λ = 254–365 nm) .
- Hydrolytic Stability : Incubation in PBS (pH 7.4) at 37°C for 48h, followed by HPLC analysis .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodological Answer :
- Kinetic Studies : Vary reactant concentrations to determine rate laws (e.g., pseudo-first-order kinetics for nucleophilic substitutions) .
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen or proton transfer in acetamide formation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets from similar assays (e.g., IC₅₀ ranges for kinase inhibition) and normalize for variables like cell passage number or solvent (DMSO vs. ethanol) .
- Structural Analog Comparison : Test derivatives (e.g., fluorinated or methoxy-substituted analogs) to isolate activity-contributing groups .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
| Substituent Position | Example Modifications | Biological Impact |
|---|---|---|
| Benzodioxole C5 | Methoxy, chloro | Enhanced lipophilicity |
| Triazole N2 | Methyl, phenyl | Steric hindrance adjustment |
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What methodologies assess stability in physiological conditions for drug development?
- Methodological Answer :
- Simulated Biological Fluids : Incubate in gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h .
- Plasma Stability : Measure degradation in human plasma (37°C, 1–24h) using LC-MS/MS .
- Oxidative Stress Tests : Expose to H₂O₂ (0.1–1 mM) and monitor degradation products via NMR .
Q. How can toxicity and selectivity be evaluated in preclinical models?
- Methodological Answer :
- In Vitro Toxicity : HepG2 cells for hepatotoxicity; hERG assay for cardiac risk .
- In Vivo Models : Acute toxicity in mice (OECD 423) with histopathology .
- Selectivity Index : Ratio of IC₅₀ (target) vs. IC₅₀ (non-target cells) >10 for therapeutic viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
